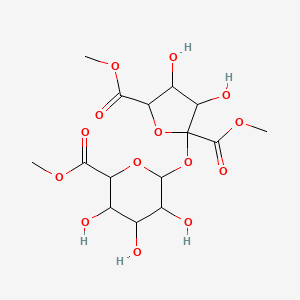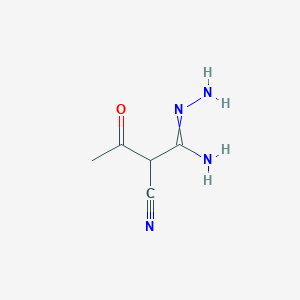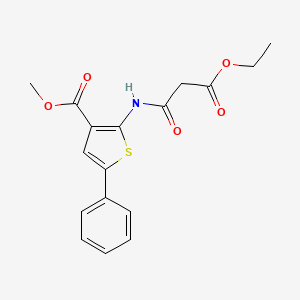
Bis(2,2,2-trichloroethyl) sulfite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol,2,2,2-trichloro-, sulfite (2:1) (9CI) typically involves the reaction of 2,2,2-trichloroethanol with sulfur dioxide in the presence of a catalyst. The reaction conditions often include controlled temperature and pressure to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethanol,2,2,2-trichloro-, sulfite (2:1) (9CI) can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield chlorinated aldehydes or acids, while reduction may produce simpler alcohols .
Scientific Research Applications
Ethanol,2,2,2-trichloro-, sulfite (2:1) (9CI) has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to understand its effects on different biological systems.
Medicine: Investigated for its potential therapeutic properties and effects on human health.
Industry: Utilized in industrial processes for the production of other chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanol,2,2,2-trichloro-, sulfite (2:1) (9CI) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Ethanol,2,2,2-trichloro-, sulfite (2:1) (9CI) include:
Ethanol,2,2,2-trifluoro-, sulfite (21) (9CI): A similar compound with fluorine atoms instead of chlorine.
Ethanol,2,2,2-nitrilotris-, sulfate (21) (salt): Another related compound with different substituents.
Uniqueness
Ethanol,2,2,2-trichloro-, sulfite (2:1) (9CI) is unique due to its specific chemical structure and properties, which make it suitable for various applications that other similar compounds may not be able to achieve .
Properties
CAS No. |
36884-93-2 |
|---|---|
Molecular Formula |
C4H4Cl6O3S |
Molecular Weight |
344.8 g/mol |
IUPAC Name |
bis(2,2,2-trichloroethyl) sulfite |
InChI |
InChI=1S/C4H4Cl6O3S/c5-3(6,7)1-12-14(11)13-2-4(8,9)10/h1-2H2 |
InChI Key |
UPLUJYOFSVMSOR-UHFFFAOYSA-N |
Canonical SMILES |
C(C(Cl)(Cl)Cl)OS(=O)OCC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![sodium;2,3-dihydroxypropyl [(2R)-2-hydroxy-3-tridecanoyloxypropyl] phosphate](/img/structure/B12070127.png)
![N-(3-chlorophenyl)-3-hydroxy-1,4,6,7-tetrahydropyrazolo[4,3-c] pyridine-5-carboxamide](/img/structure/B12070135.png)


![{3-[(Oxan-4-yl)methoxy]phenyl}methanol](/img/structure/B12070153.png)



![2-(3,3'-Difluoro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12070166.png)
![Cycloheptanol, 2-[[(phenylmethyl)amino]methyl]-, cis-](/img/structure/B12070175.png)

